7-Chloro-3-methyl-1-benzofuran
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Overview
Description
7-Chloro-3-methyl-1-benzofuran is a chemical compound belonging to the benzofuran family. Benzofurans are heterocyclic compounds containing a fused benzene and furan ring. This particular compound is characterized by the presence of a chlorine atom at the 7th position and a methyl group at the 3rd position of the benzofuran ring.
Mechanism of Action
Target of Action
7-Chloro-3-methyl-1-benzofuran is a derivative of benzofuran, a class of compounds that are ubiquitous in nature . Benzofuran compounds have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .
Mode of Action
Benzofuran derivatives are known to interact with their targets to induce changes that result in their biological activities . For example, some benzofuran derivatives have been found to have significant cell growth inhibitory effects, suggesting that they may interact with targets involved in cell proliferation .
Biochemical Pathways
Given the biological activities of benzofuran derivatives, it can be inferred that the compound may affect pathways related to cell proliferation, oxidative stress, and viral replication .
Pharmacokinetics
Improved bioavailability is one of the targets achieved with most of the more recent compounds .
Result of Action
Given the biological activities of benzofuran derivatives, it can be inferred that the compound may have effects such as inhibiting cell growth, combating oxidative stress, and inhibiting viral replication .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Chloro-3-methyl-1-benzofuran typically involves the cyclization of appropriately substituted precursors. One common method is the intramolecular cyclization of 2-chloro-3-methylphenol with an appropriate alkyne under palladium-catalyzed conditions . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide.
Industrial Production Methods: Industrial production of this compound may involve large-scale cyclization reactions using continuous flow reactors to ensure efficient and consistent production. The use of catalysts and optimized reaction conditions helps in achieving high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 7-Chloro-3-methyl-1-benzofuran undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding benzofuran-2-carboxylic acids.
Reduction: Reduction reactions can lead to the formation of dihydrobenzofuran derivatives.
Substitution: Electrophilic substitution reactions can occur at the benzene ring, leading to the formation of various substituted benzofurans.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products Formed:
- Oxidation products include benzofuran-2-carboxylic acids.
- Reduction products include dihydrobenzofurans.
- Substitution products include halogenated benzofurans .
Scientific Research Applications
7-Chloro-3-methyl-1-benzofuran has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as an antimicrobial agent.
Industry: Utilized in the production of specialty chemicals and materials
Comparison with Similar Compounds
Benzofuran: The parent compound without any substituents.
7-Chloro-1-benzofuran: Similar structure but lacks the methyl group at the 3rd position.
3-Methyl-1-benzofuran: Similar structure but lacks the chlorine atom at the 7th position.
Uniqueness: 7-Chloro-3-methyl-1-benzofuran is unique due to the presence of both chlorine and methyl substituents, which can significantly influence its chemical reactivity and biological activity. The combination of these substituents may enhance its potency and selectivity in various applications compared to its unsubstituted or singly substituted counterparts .
Properties
IUPAC Name |
7-chloro-3-methyl-1-benzofuran |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClO/c1-6-5-11-9-7(6)3-2-4-8(9)10/h2-5H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZCGXDIMRKJJAX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=COC2=C1C=CC=C2Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.60 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1595965-00-6 |
Source
|
Record name | 7-chloro-3-methyl-1-benzofuran | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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